molecular formula C17H17ClN2 B13713978 2-Amino-8-ethyl-3-phenylquinoline hydrochloride CAS No. 1170972-53-8

2-Amino-8-ethyl-3-phenylquinoline hydrochloride

Cat. No.: B13713978
CAS No.: 1170972-53-8
M. Wt: 284.8 g/mol
InChI Key: GCHGJYVDCBNQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Amino-8-ethyl-3-phenylquinoline hydrochloride involves several steps. The synthetic routes typically include the reaction of appropriate starting materials under specific conditions to form the desired quinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-Amino-8-ethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Amino-8-ethyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-8-ethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-8-ethyl-3-phenylquinoline hydrochloride can be compared with other similar compounds, such as:

  • 2-Amino-3-phenylquinoline hydrochloride
  • 8-Ethyl-3-phenylquinoline hydrochloride
  • 2-Aminoquinoline hydrochloride

These compounds share similar structures and properties but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties .

Properties

CAS No.

1170972-53-8

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

8-ethyl-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C17H16N2.ClH/c1-2-12-9-6-10-14-11-15(17(18)19-16(12)14)13-7-4-3-5-8-13;/h3-11H,2H2,1H3,(H2,18,19);1H

InChI Key

GCHGJYVDCBNQKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)N)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.